Garcimangosone B

Description

Taxonomic and Botanical Context

This compound originates exclusively from Garcinia mangostana, a tropical evergreen tree belonging to the family Clusiaceae. This species, commonly referred to as mangosteen or purple mangosteen, is native to Island Southeast Asia, with its natural distribution extending from the Malay Peninsula to Borneo. The tree typically grows to heights ranging from 6 to 25 meters and thrives in consistently warm tropical conditions, as exposure to temperatures below 0 degrees Celsius for prolonged periods can be fatal to mature plants.

The genus Garcinia encompasses a diverse collection of flowering plants distributed across Asia, America, Australia, tropical and southern Africa, and Polynesia, with taxonomic authorities recognizing up to 400 species within this genus. Plants within this genus are commonly known as saptrees, mangosteens, or garcinias, and several species serve as food sources for various animals, including archduke butterflies of tropical eastern Asia. The taxonomic classification places Garcinia mangostana within the tribe Garcinieae of the family Clusiaceae, which was historically known as Clusiaceae-Guttiferae.

Garcinia mangostana exhibits distinctive morphological characteristics that distinguish it from related species. The tree produces opposite, entire leaves that are cuspidate at the apex, measuring 19-23 centimeters in length and 4-10 centimeters in width. The leaves display a shining, coriaceous texture with a dark green upper surface and dull pale green or yellow-green underside. The flowers, measuring 4-5 centimeters wide, are fleshy and may be either male or hermaphrodite on the same tree, with the former appearing in clusters of 3-9 at branch tips.

The fruit of Garcinia mangostana serves as the primary source of this compound, developing as a subglobose berry capped by prominent calyx at the stem end. The mature fruit exhibits a distinctive dark-purple to red-purple exterior with a smooth surface, measuring 3.4-7.5 centimeters in diameter. The rind, which contains the highest concentrations of this compound and related xanthones, maintains a thickness of 6-10 millimeters and displays a red cross-section with purplish-white interior.

Historical Discovery and First Isolation

The discovery and isolation of this compound represents a significant milestone in natural product chemistry research conducted during the early 21st century. Initial investigations into the chemical constituents of Garcinia mangostana led to the identification of four novel compounds, including three minor xanthones designated as garcimangosone A, this compound, and garcimangosone C, along with a benzophenone glucoside termed garcimangosone D. These groundbreaking findings were reported in 2001 following comprehensive spectral analysis using nuclear magnetic resonance and mass spectrometry techniques.

The systematic investigation of Garcinia mangostana constituents was motivated by traditional medicinal applications of the fruit hulls, which had been historically employed as anti-inflammatory agents and astringents, as well as treatments for diarrhea. This ethnobotanical foundation provided researchers with valuable insights into the potential bioactive properties of compounds present within the mangosteen pericarp, ultimately leading to the focused isolation efforts that resulted in the discovery of this compound.

The isolation process involved meticulous extraction procedures applied to dried fruit hulls of Garcinia mangostana, followed by sophisticated purification techniques designed to separate individual compounds from complex mixtures. The structural elucidation of this compound required extensive spectroscopic analysis, including detailed nuclear magnetic resonance studies and mass spectrometric characterization, which collectively established the complete molecular structure of this novel xanthone derivative.

Contemporary research has refined extraction methodologies for this compound, with recent studies demonstrating the effectiveness of sequential extraction approaches utilizing water, hexane, and acetonitrile solvents. These modern techniques have achieved significant improvements in both yield and purity compared to earlier isolation methods, facilitating more comprehensive studies of the compound's properties and potential applications.

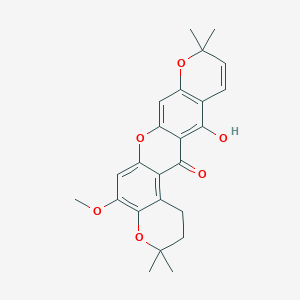

Chemical Classification and Structural Features

This compound belongs to the chemical class of organic compounds known as pyranoxanthones, which are characterized by the presence of a pyran or hydrogenated derivative fused to a xanthone ring system. This classification places the compound within the broader category of benzopyrans, specifically as a member of the 1-benzopyran subclass with pyranoxanthones serving as the direct parent classification. The molecular framework is categorized as an aromatic heteropolycyclic compound, reflecting its complex multicyclic structure containing both aromatic and heterocyclic elements.

The molecular formula of this compound is established as C₂₄H₂₄O₆, corresponding to an average molecular mass of 408.444 grams per mole and a monoisotopic mass of 408.157 grams per mole. The systematic chemical name, according to International Union of Pure and Applied Chemistry nomenclature, is designated as 22-hydroxy-10-methoxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁶,²¹]docosa-1(14),3,9,11,15,19,21-heptaen-2-one.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₄O₆ |

| Average Molecular Mass | 408.444 g/mol |

| Monoisotopic Mass | 408.157 g/mol |

| Chemical Class | Pyranoxanthones |

| Structural Framework | Aromatic heteropolycyclic |

| Ring System | Dibenzopyran with xanthone core |

The structural architecture of this compound features a characteristic xanthone backbone augmented with specific functional groups that contribute to its unique chemical and biological properties. The presence of hydroxyl and methoxy substituents, combined with multiple methyl groups positioned at strategic locations within the polycyclic framework, establishes the distinctive molecular signature of this compound. The complex pentacyclic structure incorporates multiple oxygen-containing heterocyclic rings, creating a sophisticated three-dimensional arrangement that influences both chemical reactivity and biological activity.

Spectroscopic analysis has revealed detailed insights into the molecular structure of this compound, with nuclear magnetic resonance studies providing comprehensive information about the spatial arrangement of atoms within the molecule. These structural features place this compound among the more complex naturally occurring xanthone derivatives, distinguishing it from simpler xanthone compounds found in other plant species. The specific arrangement of functional groups and the overall molecular architecture contribute to the compound's stability and its distinctive chemical behavior in various analytical and biological systems.

Properties

Molecular Formula |

C24H24O6 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

22-hydroxy-10-methoxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16(21),19-heptaen-2-one |

InChI |

InChI=1S/C24H24O6/c1-23(2)8-6-12-14(29-23)10-16-19(20(12)25)21(26)18-13-7-9-24(3,4)30-22(13)17(27-5)11-15(18)28-16/h6,8,10-11,25H,7,9H2,1-5H3 |

InChI Key |

KPEKAHVOTOEHJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C3C(=CC(=C2O1)OC)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C3=O)O)C |

melting_point |

136-138°C |

physical_description |

Solid |

Synonyms |

garcimangosone B |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant Activity

Garcimangosone B exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have demonstrated that various xanthones from mangosteen, including this compound, can scavenge free radicals and inhibit lipid peroxidation. For instance, in vitro assays have shown that xanthones possess varying degrees of antioxidant activity, with some exhibiting IC50 values lower than that of vitamin C, indicating their potential for use in dietary supplements aimed at reducing oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound may play a role in modulating inflammatory responses. Xanthones have been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. For example, studies involving animal models of inflammation have reported reductions in inflammatory markers following treatment with mangosteen extracts containing this compound .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have indicated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains of bacteria. The minimum inhibitory concentration (MIC) for this compound against these pathogens has been reported as comparable to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. For instance, research involving human cancer cell lines has shown that this compound can inhibit cell proliferation and promote apoptotic pathways, suggesting its potential as a chemopreventive agent .

Table 1: Summary of Anticancer Studies Involving this compound

Nutritional Applications

This compound is also recognized for its potential health benefits when incorporated into dietary practices. The consumption of dried fruits containing mangosteen has been linked to lower rates of chronic diseases such as cardiovascular disease and type-2 diabetes due to their high antioxidant content .

Preparation Methods

Table 1. Isolation Parameters for this compound

| Parameter | Details |

|---|---|

| Plant Part | Fruit pericarp |

| Extraction Solvent | Ethyl acetate |

| Chromatography Media | Silica gel, Sephadex LH-20 |

| HPLC Conditions | C18 column, MeOH-H2O (75:25), 2 mL/min |

| Yield | 0.0021% (w/w) of dried pericarp |

Structural Elucidation and Characterization

The structure of this compound was determined using spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Key features of its structure include a xanthone core substituted with prenyl groups and hydroxylated aromatic rings.

-

NMR Analysis :

-

High-Resolution MS : A molecular ion peak at m/z 410.1467 [M+H]⁺ corresponded to the molecular formula C₂₃H₂₂O₆.

-

UV-Vis : Absorption maxima at 254 nm and 318 nm indicated π→π* transitions characteristic of conjugated xanthones.

Biological Relevance and Research Gaps

While this compound’s bioactivities are less characterized compared to α-mangostin, preliminary studies suggest antioxidant and anti-glycation properties. Its inhibition of advanced glycation end-products (AGEs) like pentosidine positions it as a candidate for managing diabetic complications . However, the lack of scalable synthesis methods limits pharmacological exploration.

Q & A

Q. What experimental models are recommended for initial pharmacological screening of Garcimangosone B?

Methodological Answer: Begin with in silico toxicity profiling using tools like Toxtree to assess carcinogenicity and mutagenicity (as demonstrated in studies on xanthones) . Follow this with in vitro enzyme inhibition assays (e.g., COX-2 inhibition) using purified targets. Cell-based assays (e.g., breast cancer cell lines) can evaluate antiproliferative effects. Prioritize compounds meeting Lipinski’s Rule of Five for further pharmacokinetic studies .

Table 1: Key Druglikeness Parameters for this compound

| Parameter | Compliance (Yes/No) | Significance |

|---|---|---|

| Molecular Weight <500 | Yes | Facilitates membrane permeability |

| LogP ≤5 | Yes | Balances solubility and absorption |

| H-bond Donors ≤5 | Yes | Reduces metabolic instability |

| H-bond Acceptors ≤10 | Yes | Enhances bioavailability |

Q. How does this compound’s compliance with Lipinski’s Rule of Five inform its preclinical development?

Methodological Answer: Compliance (evidenced in Table 3 of Jurnal Farmamedika ) suggests favorable oral absorption. Proceed to in vivo pharmacokinetic studies to validate bioavailability. Use HPLC or LC-MS to quantify plasma concentrations in animal models, ensuring alignment with computational predictions. Contrast with non-compliant analogs (e.g., Garcimangosone D) to highlight structural determinants of druglikeness .

Advanced Research Questions

Q. What statistical approaches are optimal for resolving dose-response contradictions in this compound studies?

Methodological Answer: Apply Lasso regression (Least Absolute Shrinkage and Selection Operator) to handle multicollinearity in high-dimensional datasets (e.g., multi-dose enzyme inhibition data). This method penalizes absolute coefficient values, selectively shrinking non-predictive variables to zero, thereby improving model interpretability . Validate results using bootstrapping to assess robustness. For non-linear relationships, integrate generalized additive models (GAMs) with spline functions .

Q. How can molecular docking protocols be refined to improve predictions of this compound’s COX-2 binding affinity?

Methodological Answer: Optimize docking parameters in Autodock Vina by:

- Expanding the search space to include allosteric COX-2 pockets.

- Using hybrid scoring functions (e.g., MM/GBSA) to account for solvation effects.

- Validating poses via molecular dynamics simulations (≥100 ns) to assess binding stability . Compare results with known inhibitors (e.g., celecoxib, ΔG = -12.4 kcal/mol) to contextualize this compound’s predicted ΔG (-10.1 kcal/mol) .

Q. What strategies address discrepancies in this compound’s reported biological activity across studies?

Methodological Answer: Conduct a systematic review to identify sources of variability:

- Compare assay conditions (e.g., enzyme source, pH, co-factors).

- Re-analyze raw data using meta-analytic techniques (e.g., random-effects models) to quantify heterogeneity .

- Validate findings through independent replication in standardized models (e.g., NIH-3T3 cells for cytotoxicity) .

Methodological Considerations for Data Integrity

How should researchers design questionnaires for clinical studies involving this compound derivatives?

Methodological Answer: Follow guidelines from Bryman (1989) and Bell (2005):

Q. What criteria ensure ethical rigor in human trials for this compound-based therapies?

Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Obtain IRB approval with explicit inclusion/exclusion criteria (e.g., excluding pregnant participants).

- Document informed consent processes and data anonymization protocols .

Data Presentation and Analysis

Q. How should raw and processed data be structured in publications on this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.